synthesis and characterization of 5-(4-Heptyl)tetrazole
synthesis and characterization of 5-(4-Heptyl)tetrazole
An In-Depth Technical Guide to the Synthesis and Characterization of 5-(Heptyl)-1H-tetrazole
Abstract
This technical guide provides a comprehensive, research-grade overview of the synthesis and characterization of 5-(Heptyl)-1H-tetrazole, a representative 5-alkyl-1H-tetrazole. These heterocycles are of significant interest to the pharmaceutical and medicinal chemistry sectors, primarily serving as metabolically robust bioisosteres for carboxylic acids.[1][2][3][4] This document moves beyond a simple recitation of methods to provide a causal explanation for experimental choices, ensuring that researchers can not only replicate the procedure but also understand the underlying chemical principles. We present a detailed, field-proven protocol for the synthesis via a catalyzed [3+2] cycloaddition reaction between octanenitrile and sodium azide. Subsequently, a multi-technique approach to structural verification and purity assessment is detailed, covering Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). All protocols are framed with rigorous safety considerations, particularly concerning the handling of azide reagents. This guide is intended for researchers, chemists, and drug development professionals seeking an authoritative and practical resource for the preparation and validation of 5-alkyl-1H-tetrazoles.
Introduction: The Significance of 5-Alkyl-1H-Tetrazoles in Modern Drug Discovery
The tetrazole ring system, a five-membered heterocycle containing four nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][5] While not found in natural products, its synthetic accessibility and unique physicochemical properties have led to its incorporation into numerous clinical drugs, including the antihypertensive agent Losartan and the antibiotic Cefazolin.[1][3] The primary driver for its widespread use is the ability of the 5-substituted-1H-tetrazole moiety to act as a non-classical bioisostere of the carboxylic acid group.[2][4]
Both functional groups exhibit similar pKa values, allowing the tetrazole to engage in analogous ionic interactions with biological targets. However, the tetrazole offers distinct advantages:
-
Metabolic Stability: The tetrazole ring is resistant to many common metabolic degradation pathways that affect carboxylic acids.[6]
-
Lipophilicity and Cell Penetration: The tetrazole group generally imparts greater lipophilicity than a carboxylic acid, which can enhance a drug candidate's ability to cross cellular membranes.
-
Pharmacokinetic Profile: The replacement can favorably modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
The 5-(Heptyl)-1H-tetrazole serves as an excellent model compound representing a class of tetrazoles bearing a simple, lipophilic alkyl chain, making it a valuable building block for fragment-based drug design and lead optimization campaigns.
Synthetic Strategy: The [3+2] Cycloaddition Pathway
The most robust and widely adopted method for constructing the 5-substituted-1H-tetrazole ring is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[2] This "click chemistry" approach is highly efficient and atom-economical.
Mechanism Rationale: The reaction proceeds by the addition of the azide anion to the electrophilic carbon of the nitrile, followed by an intramolecular cyclization to form the tetrazolate anion. Subsequent protonation during acidic workup yields the final 1H-tetrazole product.
Choice of Reagents:
-
Nitrile Source: For the synthesis of 5-(Heptyl)-1H-tetrazole, the logical precursor is octanenitrile (heptyl cyanide).
-
Azide Source: Sodium azide (NaN₃) is the most common, cost-effective, and readily available azide source. It is crucial to note that sodium azide is highly toxic and potentially explosive, especially in the presence of acids or heavy metals, which can generate highly volatile and explosive hydrazoic acid (HN₃).[7][8]
-
Catalyst System: While the reaction can proceed without a catalyst, it is often sluggish. The use of a Lewis acid or a Brønsted acid catalyst activates the nitrile, making the carbon atom more electrophilic and accelerating the reaction.[9] Zinc salts (e.g., ZnBr₂ or ZnCl₂) are highly effective and commonly used for this purpose.[9][10] They are preferred for their efficiency, moderate cost, and well-documented success across a range of nitrile substrates.
Detailed Experimental Protocol: Synthesis of 5-(Heptyl)-1H-tetrazole
This protocol is designed as a self-validating system, with clear steps and expected observations.
Materials and Reagents
-
Octanenitrile (≥98%)
-
Sodium Azide (NaN₃, ≥99.5%)
-
Zinc Bromide (ZnBr₂, anhydrous, ≥98%)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid (HCl), concentrated (37%) and 2M solution
-
Ethyl Acetate (EtOAc), reagent grade
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Step-by-Step Synthesis Procedure
-
Reactor Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add octanenitrile (10.0 g, 79.9 mmol, 1.0 equiv).
-
Solvent and Reagent Addition: Add anhydrous DMF (100 mL) to dissolve the nitrile. Subsequently, add sodium azide (6.23 g, 95.9 mmol, 1.2 equiv) and anhydrous zinc bromide (18.0 g, 79.9 mmol, 1.0 equiv) to the stirred solution.
-
Causality Note: DMF is used as a polar aprotic solvent to dissolve the reagents. Anhydrous conditions are preferred to prevent unwanted side reactions. A slight excess of sodium azide ensures complete conversion of the nitrile.
-
-
Reaction Execution: Heat the reaction mixture to 120 °C using an oil bath and maintain vigorous stirring under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by TLC or LC-MS if desired.
-
Reaction Quench and Acidification: After 24 hours, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 200 mL of 2M HCl solution, stirring continuously.
-
Safety Critical Step: This step must be performed in a well-ventilated fume hood as it quenches the excess azide and protonates the tetrazole. Acidification can generate some hydrazoic acid (HN₃).
-
-
Product Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 100 mL).
-
Protocol Insight: The product is expected to be more soluble in the organic phase. Multiple extractions ensure maximum recovery.
-
-
Organic Phase Wash: Combine the organic extracts and wash sequentially with deionized water (1 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and finally with brine (1 x 100 mL).
-
Rationale: The water wash removes residual DMF. The bicarbonate wash removes any remaining acidic impurities. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Workflow Visualization
Caption: Synthetic workflow for 5-(Heptyl)-1H-tetrazole.
Physicochemical and Spectroscopic Characterization
A multi-technique approach is essential to unambiguously confirm the structure and assess the purity of the synthesized 5-(Heptyl)-1H-tetrazole.[11]
Overview of Analytical Workflow
The purified product, typically an oil or a low-melting solid, is subjected to a series of spectroscopic analyses. The primary techniques include ¹H NMR and ¹³C NMR for structural elucidation, FT-IR for functional group identification, and Mass Spectrometry for molecular weight confirmation.
Characterization Workflow Visualization
Caption: Analytical workflow for structure and purity validation.
Expected Spectroscopic Data
The following table summarizes the predicted data for 5-(Heptyl)-1H-tetrazole based on established principles for 5-alkyl-1H-tetrazoles.
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ) in DMSO-d₆ | ~16.5-17.0 ppm (br s, 1H, N-H); ~2.9 ppm (t, 2H, α-CH₂); ~1.6 ppm (quint, 2H, β-CH₂); ~1.2-1.3 ppm (m, 8H, other CH₂); ~0.85 ppm (t, 3H, CH₃)[6] |
| ¹³C NMR | Chemical Shift (δ) in DMSO-d₆ | ~155 ppm (C5 of tetrazole); ~31, 28.5, 28.4, 25, 22, 14 ppm (heptyl chain carbons) |
| FT-IR | Wavenumber (cm⁻¹) | ~3000-3200 cm⁻¹ (broad, N-H stretch); ~2850-2960 cm⁻¹ (C-H stretch); ~1450-1600 cm⁻¹ (ring vibrations, C=N, N=N stretches); ~1000-1100 cm⁻¹ (tetrazole ring breathing)[12][13][14] |
| Mass Spec. | ESI-Negative Mode | [M-H]⁻ at m/z = 167.14 |
Detailed Analysis of Spectroscopic Signatures
-
4.4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy: The most definitive evidence for structure comes from NMR. In the ¹H NMR spectrum, the key signal is the broad singlet for the acidic N-H proton, which typically appears far downfield (>16 ppm) in a polar aprotic solvent like DMSO-d₆.[6] The signals for the heptyl chain should follow a predictable pattern of a triplet for the terminal methyl group, a triplet for the methylene group adjacent to the tetrazole ring (α-CH₂), and a complex multiplet region for the remaining methylene groups.
-
4.4.2 Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides confirmation of the key functional groups. A broad absorption in the 3000-3200 cm⁻¹ region is characteristic of the N-H bond of the tetrazole ring, indicative of hydrogen bonding.[14][15] Strong peaks in the 2850-2960 cm⁻¹ range confirm the presence of the aliphatic C-H bonds of the heptyl group. A series of absorptions between 1450 and 1600 cm⁻¹ are attributable to the stretching vibrations within the tetrazole ring itself.[13]
-
4.4.3 Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is ideal for confirming the molecular weight. Due to the acidic nature of the N-H proton, 1H-tetrazoles readily deprotonate to form a stable [M-H]⁻ anion.[6][16] For 5-(Heptyl)-1H-tetrazole (C₈H₁₆N₄, Mol. Wt.: 168.24 g/mol ), the expected base peak would be at an m/z of 167.14.
Critical Safety Considerations: Handling Azides and Tetrazoles
Adherence to strict safety protocols is non-negotiable when working with azide compounds.
-
Toxicity: Sodium azide is highly toxic, with a toxicity profile similar to that of cyanide.[8] Always handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, and work exclusively within a certified chemical fume hood.[7]
-
Explosion Hazard:
-
Hydrazoic Acid Formation: Never mix sodium azide with strong acids outside of a controlled quench procedure. The formation of hydrazoic acid (HN₃) is extremely dangerous as it is a highly toxic, volatile, and explosive gas.[7][17]
-
Heavy Metal Azides: Avoid all contact between sodium azide and heavy metals (e.g., lead, copper, mercury, silver, zinc) and their salts. Heavy metal azides are highly shock-sensitive and can detonate violently. Use plastic or ceramic spatulas for weighing and transferring.[18][19]
-
Halogenated Solvents: Do not use halogenated solvents like dichloromethane or chloroform with sodium azide, as this can form explosive poly-azidomethane compounds.[7][8]
-
-
Reaction and Workup: Conduct the reaction behind a blast shield.[7] Do not concentrate azide-containing reaction mixtures by distillation or rotary evaporation before quenching.[7]
-
Waste Disposal: All azide-containing waste must be collected in a dedicated, clearly labeled waste container. Quench dilute azide solutions with an oxidizing agent like sodium nitrite under acidic conditions before disposal, following institutional safety guidelines.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Inactive catalyst (e.g., hydrated ZnBr₂).2. Insufficient reaction time/temperature.3. Inefficient extraction. | 1. Use freshly opened or properly stored anhydrous ZnBr₂.2. Ensure the reaction temperature is maintained at 120 °C and allow it to run for the full 24 hours.3. Perform additional extractions with ethyl acetate. |
| Incomplete Reaction | Steric hindrance or deactivation of the nitrile (less common for simple alkyl nitriles). | Increase reaction time or consider a more potent catalytic system if the issue persists. Ensure a slight excess of sodium azide is used. |
| Difficulty in Purification | Persistent DMF in the final product. | During the workup, perform multiple washes with deionized water and brine to thoroughly remove DMF. If necessary, high-vacuum drying can help remove trace solvent. |
| Unexpected NMR Signals | 1. Presence of starting material.2. Isomeric impurities (less likely for 5-alkyl). | 1. Check TLC or LC-MS of the crude product. If starting material is present, the reaction did not go to completion.2. Ensure proper purification (e.g., column chromatography if needed). |
Conclusion
This guide has detailed a reliable and well-characterized methodology for the synthesis of 5-(Heptyl)-1H-tetrazole. By employing a zinc-catalyzed [3+2] cycloaddition, the target compound can be prepared in a straightforward manner from commercially available starting materials. The outlined characterization workflow, utilizing NMR, FT-IR, and MS, provides a robust framework for structural verification and purity assessment. The paramount importance of adhering to stringent safety protocols when handling azide reagents has been emphasized to ensure safe and successful laboratory operations. The principles and protocols described herein are broadly applicable to the synthesis of other 5-alkyl-1H-tetrazoles, providing a solid foundation for researchers in medicinal chemistry and drug development.
References
-
Wang, L., et al. (2014). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 19(1), 253-265. [Link]
-
Ostrovskii, V. A., et al. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles. Russian Journal of Organic Chemistry, 55, 1-25. [Link]
-
Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. [Link]
-
Booker, S. J., et al. (2007). Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles Catalyzed by Trialkylammonium Salts in Non-polar Media. Organic Process Research & Development, 11(5), 855-858. [Link]
-
Bock, H., et al. (2012). Experimental and GIAO 15N NMR Study of Substituent Effects in 1H-Tetrazoles. The Journal of Organic Chemistry, 77(17), 7365-7374. [Link]
-
Reva, I., et al. (2005). Comparison of (A) the experimental infrared spectrum of tetrazole... ResearchGate. [Link]
-
Ferreira, R. M., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 26(11), 3291. [Link]
-
Wang, F., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]
-
Hrabalek, A. (2010). Synthesis and Functionalization of 5-Substituted Tetrazoles. ChemInform, 41(49). [Link]
-
Al-Amiery, A. A. (2016). 1 H-NMR data of the tetrazole compounds. ResearchGate. [Link]
-
Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. [Link]
-
Pazdera, P., et al. (2010). NMR Study of the Tautomeric Behavior of N-(α-Aminoalkyl)tetrazoles. The Journal of Organic Chemistry, 75(19), 6496-6505. [Link]
-
University College Dublin School of Chemistry. (2018). SOP For Handling Azides And Other Potentially Explosive Materials. [Link]
-
University of Washington Environmental Health and Safety. (n.d.). Azide Compounds. [Link]
-
Sukhanov, A. S., et al. (2018). Assignment of signals in the 15 N and 13 C NMR spectra of tetrazoles 8 and 10 in DMSO-d 6. ResearchGate. [Link]
-
Reva, I., et al. (2005). Infrared spectrum of crystalline ( a -phase) tetrazole, at room temperature. ResearchGate. [Link]
-
Mirjalili, B. B. F., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry, 68, 141-146. [Link]
-
Mary, Y. S., et al. (2020). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research, 16(5), 265-278. [Link]
-
Rackers, L. B., et al. (2021). Electron attachment to tetrazoles: The influence of molecular structure on ring opening reactivity. The Journal of Chemical Physics, 155(1), 014302. [Link]
-
Archibald, W. (2013). Azide safety. SlideShare. [Link]
-
Luo, Q. (2018). Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). [Link]
-
Vizi, B., et al. (2000). Vibrational spectroscopy of triazoles and tetrazole. Journal of Molecular Structure: THEOCHEM, 526(1-3), 225-235. [Link]
-
Zhang, Y., et al. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. Mini-Reviews in Medicinal Chemistry, 17(11), 931-945. [Link]
-
Ahmed, Y., et al. (2016). Synthesis and Characterization of 5-(hydrazino-alkyl) Tetrazoles. Defense Technical Information Center. [Link]
-
Mirjalili, B. B. F., et al. (2015). Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 141-146. [Link]
-
Klapötke, T. M., et al. (2021). Synthesis, crystallographic characterization, and thermal analyses of five 5-methyl-1H-tetrazole salts. Zeitschrift für anorganische und allgemeine Chemie, 647(19), 1756-1763. [Link]
-
A V, A., & Pinjari, R. V. (2023). Investigating the structure–stability relationship in bridging isomers of bistetrazoles. New Journal of Chemistry, 47(27), 12903-12911. [Link]
-
Demko, Z. P., & Sharpless, K. B. (2002). An Improved Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society, 124(11), 2446-2447. [Link]
-
Li, Y., et al. (2020). Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile. Organic & Biomolecular Chemistry, 18(45), 9221-9226. [Link]
-
Al-Masoudi, N. A., et al. (2015). Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. Journal of Heterocyclic Chemistry, 52(5), 1361-1368. [Link]
-
Dömling, A. (2020). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 120(1), 154-201. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. lifechemicals.com [lifechemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. ucd.ie [ucd.ie]
- 9. 1H-Tetrazole synthesis [organic-chemistry.org]
- 10. Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. lifesciencesite.com [lifesciencesite.com]
- 17. Azide safety archibald | PDF [slideshare.net]
- 18. safety.fsu.edu [safety.fsu.edu]
- 19. artscimedia.case.edu [artscimedia.case.edu]
